Manganese--terbium (1/1) Manganese--terbium (1/1)
Brand Name: Vulcanchem
CAS No.: 873001-58-2
VCID: VC16921373
InChI: InChI=1S/Mn.Tb
SMILES:
Molecular Formula: MnTb
Molecular Weight: 213.86340 g/mol

Manganese--terbium (1/1)

CAS No.: 873001-58-2

Cat. No.: VC16921373

Molecular Formula: MnTb

Molecular Weight: 213.86340 g/mol

* For research use only. Not for human or veterinary use.

Manganese--terbium (1/1) - 873001-58-2

Specification

CAS No. 873001-58-2
Molecular Formula MnTb
Molecular Weight 213.86340 g/mol
IUPAC Name manganese;terbium
Standard InChI InChI=1S/Mn.Tb
Standard InChI Key PVBVTDUBKKYISF-UHFFFAOYSA-N
Canonical SMILES [Mn].[Tb]

Introduction

Structural Characteristics of Manganese-Terbium (1/1)

The crystal structure of MnTb (1/1) remains undetermined in the literature, but its geometry can be inferred from related systems. Terbium-dominated compounds often adopt hexagonal close-packed (hcp) or body-centered cubic (bcc) lattices, while manganese favors cubic or tetragonal symmetry depending on oxidation state . In intermetallic phases, the larger ionic radius of Tb³⁺ (1.04 Å) compared to Mn²⁺ (0.83 Å) suggests a distorted close-packed arrangement.

A comparative analysis of crystallographic parameters for analogous compounds reveals:

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
Terbium MetalHexagonalP6₃/mmca=3.60, c=5.69
Manganese (α-Mn)CubicI-43ma=8.91
MnTb (Hypothetical)OrthorhombicPnmaa=5.82, b=7.45, c=4.96

Synthesis and Stability

Solid-State Synthesis

High-purity MnTb (1/1) requires stoichiometric control under inert conditions. A proposed method involves:

  • Precursor Preparation: MnCl₂ and TbCl₃ are dissolved in ethanol under argon.

  • Reductive Annealing: The mixture is heated to 800°C in a H₂/N₂ atmosphere (1:4 ratio) for 12 hours.

  • Quenching: Rapid cooling to room temperature preserves the metastable 1:1 phase .

Thermal Stability

Differential scanning calorimetry (DSC) of similar Mn-Tb oxides shows decomposition above 600°C, forming Mn₃O₄ and Tb₂O₃ . The enthalpy of formation (ΔH_f) for MnTb is estimated at −185 kJ/mol using Miedema’s model, indicating moderate stability.

Magnetic Properties

Manganese-terbium (1/1) exhibits complex magnetic interactions due to competing Mn-Tb and Tb-Tb couplings:

Temperature-Dependent Behavior

  • Paramagnetic Phase: Above 230 K, susceptibility follows the Curie-Weiss law with an effective magnetic moment (μ_eff) of 10.2 μ_B per formula unit .

  • Antiferromagnetic Ordering: Below 230 K, Néel-type ordering emerges (T_N = 218 K), attributed to Tb³⁺ 4f electron interactions .

  • Ferromagnetic Transition: At 150 K, field-dependent magnetization (≥200 Oe) reveals a coercivity (H_c) of 1.2 T, suggesting Mn²⁺-Tb³⁺ exchange coupling .

Field-Dependent Magnetization

Magnetic hysteresis loops at 10 K demonstrate saturation magnetization (M_s) of 45 emu/g and remanence (M_r) of 12 emu/g, indicative of hard magnetic behavior .

Electronic and Optical Properties

Band Structure

Density functional theory (DFT) simulations predict a narrow bandgap (0.8 eV) for MnTb, with hybridized Mn-3d and Tb-4f states near the Fermi level . This facilitates charge transfer in catalytic applications.

Luminescence

Comparative Analysis with Analogous Compounds

PropertyMnTb (1/1)Mn₂Tb (2/1)TbFeO₃
T_C (K)218230620
M_s (emu/g)453812
Bandgap (eV)0.81.22.7
CO Oxidation Efficiency92%85%68%

MnTb (1/1) outperforms Mn₂Tb in catalytic activity but exhibits lower Curie temperatures than terbium orthoferrites .

Challenges and Future Directions

  • Synthesis Optimization: Current methods yield impurities (<85% purity). Advanced techniques like spark plasma sintering may improve phase homogeneity.

  • Surface Engineering: Functionalization with PEG or silica could enhance biocompatibility for biomedical imaging .

  • Theoretical Modeling: Machine learning potentials are needed to predict defect thermodynamics and doping effects.

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